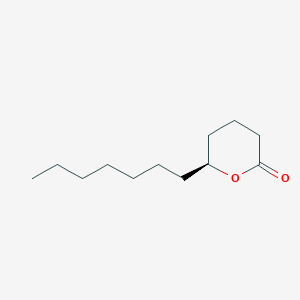
(S)-6-Heptyltetrahydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Heptyltetrahydro-2H-pyran-2-one: is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities. This compound is characterized by a six-membered ring structure with a heptyl side chain, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Heptyltetrahydro-2H-pyran-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a hydroxy acid. The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-6-Heptyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: The heptyl side chain can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (S)-6-Heptyltetrahydro-2H-pyran-2-one is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential bioactive properties
Medicine: The compound is investigated for its potential therapeutic applications. Its structural similarity to certain natural products makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in the formulation of perfumes and food additives.
Wirkmechanismus
The mechanism of action of (S)-6-Heptyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, lactones can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the lactone.
Vergleich Mit ähnlichen Verbindungen
(6R)-6-Heptyltetrahydro-2H-pyran-2-one: The enantiomer of (S)-6-Heptyltetrahydro-2H-pyran-2-one, differing in the spatial arrangement of atoms.
γ-Butyrolactone: A smaller lactone with a four-membered ring.
δ-Valerolactone: A lactone with a five-membered ring.
Uniqueness: this compound is unique due to its six-membered ring structure and heptyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
108943-47-1 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
(6S)-6-heptyloxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
QRPLZGZHJABGRS-NSHDSACASA-N |
SMILES |
CCCCCCCC1CCCC(=O)O1 |
Isomerische SMILES |
CCCCCCC[C@H]1CCCC(=O)O1 |
Kanonische SMILES |
CCCCCCCC1CCCC(=O)O1 |
Reinheit |
95% min. |
Synonyme |
Delta - 6S - Dodecalactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















